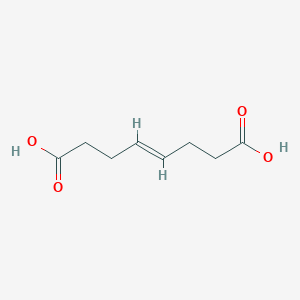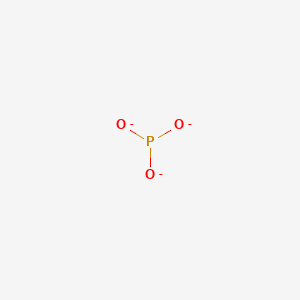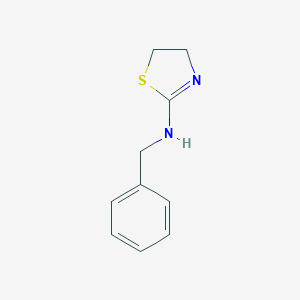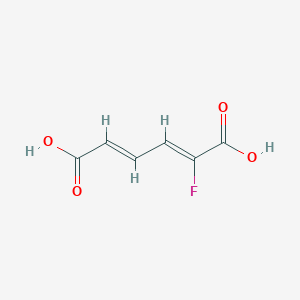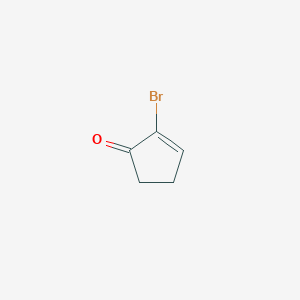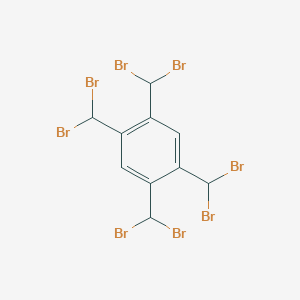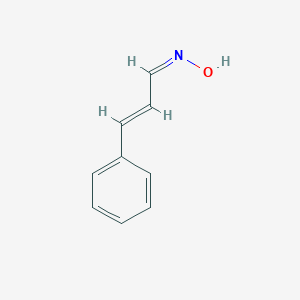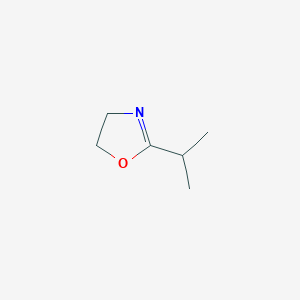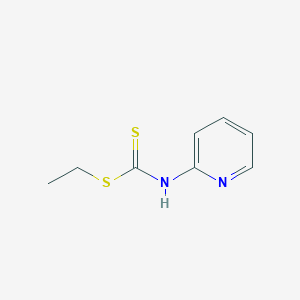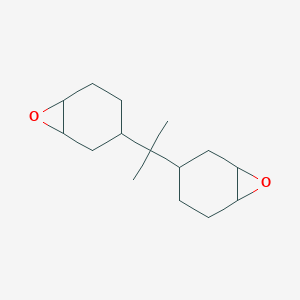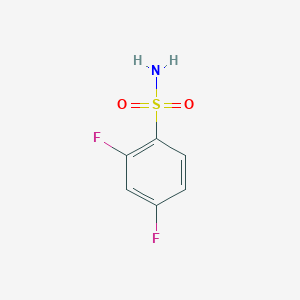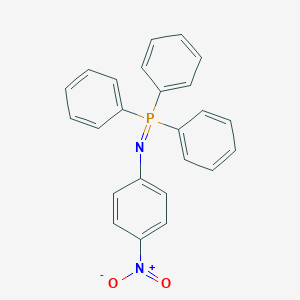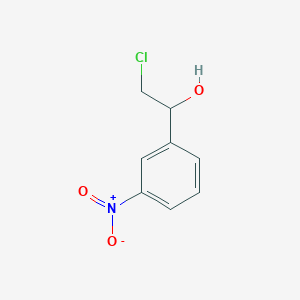
2-Chloro-1-(3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-nitrophenyl)ethanol is a chemical compound that is widely used in scientific research. It is also known as 3-Nitro-2-chlorophenylethanol or NCP-EtOH. This compound has a variety of applications in the field of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood. However, it is believed to act as a competitive inhibitor of ADH. This inhibition leads to the accumulation of acetaldehyde, which is toxic to cells. The accumulation of acetaldehyde may also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Chloro-1-(3-nitrophenyl)ethanol are complex and depend on the specific experimental conditions. In general, it has been shown to inhibit the activity of ADH and increase the levels of acetaldehyde in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of 2-Chloro-1-(3-nitrophenyl)ethanol on normal cells are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-(3-nitrophenyl)ethanol in lab experiments include its well-established synthesis method, its ability to act as a substrate for ADH, and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may not be suitable for experiments involving normal cells, as it has been shown to induce apoptosis in cancer cells. In addition, its effects on the liver and other organs may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-1-(3-nitrophenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound. Another area of interest is its effects on normal cells and tissues. More research is needed to determine the potential risks associated with the use of this compound in lab experiments. Finally, the mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood and further studies are needed to elucidate its effects on cellular processes.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol is a multi-step process that involves the reaction of 3-Nitrobenzaldehyde with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-Chloro-1-(3-nitrophenyl)ethanol. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-nitrophenyl)ethanol has a variety of applications in scientific research. It is commonly used as a substrate for the enzyme alcohol dehydrogenase (ADH) in biochemical assays. It is also used as a fluorescent probe for the detection of ADH activity. In addition, it has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. Furthermore, it has been used to study the effects of alcohol consumption on the liver and other organs.
Propiedades
Número CAS |
13425-36-0 |
|---|---|
Nombre del producto |
2-Chloro-1-(3-nitrophenyl)ethanol |
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-chloro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
Clave InChI |
AJHYSIGTVNOJDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
Sinónimos |
Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



